molecular formula C17H20N2 B1287912 1-Benzyl-3-phenylpiperazine CAS No. 5368-32-1

1-Benzyl-3-phenylpiperazine

Cat. No. B1287912
CAS RN: 5368-32-1
M. Wt: 252.35 g/mol
InChI Key: KMOQMXILLUBOJL-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpiperazine is a chemical compound with the molecular formula C17H20N2 . Its average mass is 252.354 Da and its monoisotopic mass is 252.162643 Da .


Synthesis Analysis

While specific synthesis methods for 1-Benzyl-3-phenylpiperazine were not found in the search results, similar compounds are often synthesized using lithium aluminium hydride in tetrahydrofuran under nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-phenylpiperazine consists of a piperazine bound to a phenyl group . It contains a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-Benzyl-3-phenylpiperazine is a solid, semi-solid, or liquid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Neuroscience Research

1-Benzyl-3-phenylpiperazine has been utilized in neuroscience research due to its structural similarity to neurotransmitters. It serves as a valuable tool in the study of neurotransmitter receptors and transporters, aiding in the understanding of neural signal transduction and neurological disorders .

Pharmacology

In pharmacology, 1-Benzyl-3-phenylpiperazine is often used as a precursor or intermediate in the synthesis of potential therapeutic agents. Its derivatives are explored for their psychoactive properties, contributing to the development of new medications for psychiatric conditions .

Materials Science

The compound’s unique chemical structure makes it a candidate for creating novel materials. Researchers investigate its incorporation into polymers and coatings, aiming to enhance material properties like durability and chemical resistance .

Biochemistry

1-Benzyl-3-phenylpiperazine plays a role in proteomics and enzyme research. It’s used to modify peptides and proteins, which helps in studying enzyme-substrate interactions and protein function .

Agriculture

Derivatives of 1-Benzyl-3-phenylpiperazine have shown acaricidal activity, making them of interest in the development of pesticides. Studies focus on their effectiveness against various agricultural pests, offering a potential for safer and more targeted pest control solutions .

Environmental Science

In environmental science, this compound is examined for its potential impact on ecosystems. Its degradation products and interaction with environmental factors are studied to assess its ecological footprint and ensure safe usage .

Safety and Hazards

1-Benzyl-3-phenylpiperazine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

While specific future directions for 1-Benzyl-3-phenylpiperazine were not found in the search results, it’s worth noting that piperazines and their derivatives are of interest in various fields of research due to their wide range of biological activities .

Mechanism of Action

Mode of Action

It is generally believed that it may interact with certain receptors or enzymes in the body, leading to a series of biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-phenylpiperazine . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

properties

IUPAC Name

1-benzyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQMXILLUBOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590507
Record name 1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5368-32-1
Record name 1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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